Oxythiamine chloride hydrochloride

Descripción general

Descripción

La oxitiamina (clorhidrato de cloruro) es un antimetabolito de la tiamina que actúa como antagonista de la tiamina. Es conocida por su capacidad de inhibir la transcetolasa, una enzima involucrada en la síntesis no oxidativa de la ribosa. Este compuesto ha mostrado un potencial significativo en la inhibición de la proliferación de células cancerosas y la inducción de apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La oxitiamina (clorhidrato de cloruro) se puede sintetizar mediante la reacción de la tiamina con un agente oxidante. El proceso implica la conversión de la tiamina a oxitiamina, seguida de la adición de ácido clorhídrico para formar la sal de clorhidrato. Las condiciones de reacción generalmente incluyen temperatura y pH controlados para garantizar la estabilidad del compuesto .

Métodos de producción industrial: La producción industrial de oxitiamina (clorhidrato de cloruro) implica la síntesis a gran escala utilizando métodos similares a los utilizados en los entornos de laboratorio, pero optimizados para un mayor rendimiento y pureza. El proceso incluye el uso de reactivos de alta pureza y técnicas avanzadas de purificación como la cristalización y la cromatografía para obtener el producto final .

Tipos de reacciones:

Oxidación: La oxitiamina puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: También se puede reducir en condiciones específicas para producir formas reducidas del compuesto.

Sustitución: La oxitiamina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la oxitiamina, así como compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Cancer Research

Oxythiamine chloride hydrochloride is recognized for its potential anticancer properties. It acts primarily as an antimetabolite, inhibiting transketolase (TK), an enzyme crucial for cellular metabolism. This inhibition leads to:

- Induction of Apoptosis : Studies have shown that oxythiamine can induce apoptosis in various cancer cell lines, including pancreatic (MIA PaCa-2) and lung (A549) cancer cells. For instance, this compound demonstrated an IC50 of 14.95 μM in inhibiting cell viability in MIA PaCa-2 cells over two days .

- Inhibition of Cell Proliferation : In vitro experiments revealed that this compound significantly reduces the proliferation of cancer cells. In A549 cells, concentrations ranging from 0.1 to 100 μM resulted in notable decreases in cell growth and increased apoptosis after 24 hours of treatment .

- Anti-Metastatic Effects : In vivo studies indicated that this compound could inhibit tumor growth and metastasis in animal models. For example, at doses of 250 to 500 mg/kg administered intraperitoneally over four days, it inhibited tumor growth by up to 84% .

Metabolic Studies

This compound serves as a critical tool in metabolic research due to its role as a thiamine transport inhibitor. Its applications include:

- Inhibition of Thiamine Transport : Research has demonstrated that oxythiamine can inhibit thiamine uptake in human mammary epithelial cells and breast cancer cell lines, which is essential for understanding vitamin B1 metabolism in cancer biology .

- Study of Thiamine Degradation : Oxythiamine's stability and degradation properties are crucial for food science applications. Investigations into the amorphous state of thiamine chloride hydrochloride have shown that it is more chemically unstable compared to its crystalline form. This finding is vital for improving thiamine delivery in food products and supplements .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard:

- Calibration Standards : It is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of oxythiamine pyrophosphate (OTPP) in biological samples such as red blood cells. This application is significant for clinical diagnostics and research into vitamin B1 metabolism .

Data Summary Table

Case Study 1: Anticancer Activity

A study highlighted the effects of this compound on MIA PaCa-2 pancreatic cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 14.95 μM over a period of two days.

Case Study 2: Thiamine Stability

Research into the degradation of thiamine chloride hydrochloride revealed that its amorphous state leads to higher instability compared to crystalline forms. This study provided insights into optimizing formulations for food products to enhance thiamine delivery and mitigate deficiency risks.

Mecanismo De Acción

La oxitiamina (clorhidrato de cloruro) ejerce sus efectos al inhibir la transcetolasa, una enzima que juega un papel crucial en la rama no oxidativa de la vía de las pentosas fosfato. Al inhibir la transcetolasa, la oxitiamina interrumpe la síntesis de ribosa, que es esencial para la síntesis de ácidos nucleicos. Esta interrupción conduce a una disminución de la síntesis de ARN y ADN, lo que finalmente da como resultado la detención del ciclo celular y la apoptosis en las células cancerosas .

Compuestos similares:

Tiamina (Vitamina B1): La forma natural de la vitamina, esencial para diversos procesos metabólicos.

Piritiamina: Otro antagonista de la tiamina, utilizado para inducir la deficiencia de tiamina en modelos experimentales.

Deshidrotiamina: Un derivado de la tiamina con efectos inhibitorios similares sobre la transcetolasa.

Unicidad: La oxitiamina (clorhidrato de cloruro) es única por su potente efecto inhibitorio sobre la transcetolasa y su capacidad de inducir apoptosis en células cancerosas. A diferencia de otros antagonistas de la tiamina, la oxitiamina ha mostrado un potencial significativo en la investigación del cáncer debido a su mecanismo de acción específico y su efectividad en la reducción del crecimiento tumoral .

Comparación Con Compuestos Similares

Thiamine (Vitamin B1): The natural form of the vitamin, essential for various metabolic processes.

Pyrithiamine: Another thiamine antagonist, used to induce thiamine deficiency in experimental models.

Dehydrothiamine: A derivative of thiamine with similar inhibitory effects on transketolase.

Uniqueness: Oxythiamine (chloride hydrochloride) is unique in its potent inhibitory effect on transketolase and its ability to induce apoptosis in cancer cells. Unlike other thiamine antagonists, oxythiamine has shown significant potential in anticancer research due to its specific mechanism of action and effectiveness in reducing tumor growth .

Actividad Biológica

Oxythiamine chloride hydrochloride (OT), a thiamine antagonist, is primarily recognized for its role in inhibiting transketolase (TK), an enzyme crucial for carbohydrate metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its cytotoxic properties against various cancer cell lines.

Chemical Structure and Properties:

- Molecular Formula: CHClNOS

- CAS Number: 614-05-1

- Molecular Weight: 351.252 g/mol

OT acts as an antimetabolite by mimicking thiamine (vitamin B1), thereby disrupting normal metabolic functions. It inhibits the non-oxidative synthesis of ribose, leading to apoptosis in cancer cells. The inhibition of transketolase results in a cascade of metabolic disturbances that can significantly impair cancer cell proliferation and survival .

In Vitro Studies

Numerous studies have investigated the cytotoxic effects of oxythiamine on various cancer cell lines:

| Cell Line | Concentration Range (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| MIA PaCa-2 | 0-40 | 14.95 | Inhibited cell viability |

| A549 | 0.1-100 | Not specified | Induced apoptosis |

| Lewis Lung Carcinoma (LLC) | 0-20 | 8.75 | Inhibited invasion and migration |

In a study involving MIA PaCa-2 cells, oxythiamine demonstrated significant inhibition of cell viability with an IC50 of 14.95 µM after two days of treatment. Additionally, it was shown to inhibit the expression of the 14-3-3 protein beta/alpha, which is involved in cancer cell signaling pathways .

In Vivo Studies

The anti-tumor effects of oxythiamine have also been validated in animal models:

| Animal Model | Dosage (mg/kg) | Administration Method | Result |

|---|---|---|---|

| Ehrlich's ascites tumor mice | 100-500 | Intraperitoneal (i.p.) | Tumor growth inhibition by up to 84% |

| Lewis lung carcinoma implanted mice | 250 or 500 | Subcutaneous (s.c.) | Inhibition of tumor metastasis |

In vivo studies indicated that oxythiamine could reduce tumor growth significantly, with a notable decrease observed at higher dosages .

Case Studies and Clinical Implications

Oxythiamine’s mechanism as a thiamine antagonist has implications for treating conditions associated with thiamine deficiency, particularly in patients with end-stage renal disease where functional thiamine deficiency is prevalent. The compound's ability to inhibit TK may also provide a therapeutic avenue for targeting metabolic pathways in cancer therapy .

Comparative Efficacy

Comparative studies have highlighted oxythiamine's potent cytostatic effects relative to other thiamine derivatives like 2′-methylthiamine. In vitro experiments showed that oxythiamine reduced HeLa cell numbers to just 2% of the control at high concentrations, while 2′-methylthiamine exhibited less potency . This suggests that oxythiamine may be more effective in selectively targeting tumor cells while sparing normal cells.

Propiedades

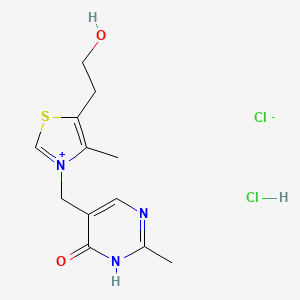

IUPAC Name |

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYQKVVWNZFPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-05-1 | |

| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYTHIAMINE CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.